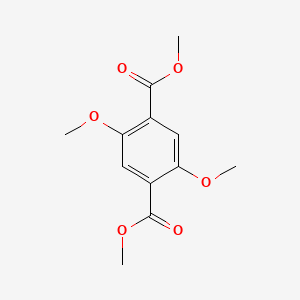
tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate
概述
描述
tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate is a synthetic organic compound with the molecular formula C18H26N4O2 and a molecular weight of 330.43 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate typically involves the reaction of 3-aminoquinoline with tert-butyl (4-aminobutyl)carbamate. One common method includes the use of triethylamine in dichloromethane at 0°C, followed by refluxing overnight . The crude product is then purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar laboratory procedures with scale-up modifications to accommodate larger quantities .
化学反应分析
Types of Reactions
tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halides and other electrophiles.
Oxidation and Reduction: Though less common, these reactions can modify the quinoline ring or the amino groups.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Dichloromethane: A solvent for many reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various substituted quinoline derivatives .
科学研究应用
tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Chemical Research: Employed in the study of quinoline derivatives and their chemical properties.
作用机制
The mechanism of action of tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- tert-Butyl (4-((3-amino-2-chloroquinolin-4-yl)amino)butyl)carbamate
- tert-Butyl (4-aminobenzyl)carbamate
Uniqueness
tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate is unique due to its specific substitution pattern on the quinoline ring, which can confer distinct biological activities and chemical properties compared to other similar compounds .
属性
IUPAC Name |
tert-butyl N-[4-[(3-aminoquinolin-4-yl)amino]butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)21-11-7-6-10-20-16-13-8-4-5-9-15(13)22-12-14(16)19/h4-5,8-9,12H,6-7,10-11,19H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLMGHVQXLTAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC1=C(C=NC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3251547.png)
![Ethyl((2-[ethyl(methyl)amino]ethyl))amine](/img/structure/B3251550.png)





![1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B3251589.png)
![1-[(1e)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene](/img/structure/B3251601.png)


![3-Furan-2-yl-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B3251614.png)


